molecular formula C23H18ClFN2 B2693087 1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole CAS No. 400078-13-9

1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole

Cat. No.: B2693087
CAS No.: 400078-13-9
M. Wt: 376.86
InChI Key: PRHLQJQDOKGNAK-BUHFOSPRSA-N
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Description

  • N-alkylation of the benzimidazole with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
  • Styryl Group Addition:

    • A Wittig reaction or Heck coupling to introduce the 4-methylstyryl group at the 2-position of the benzimidazole ring.
  • Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including:

    • Use of continuous flow reactors for better control of reaction conditions.
    • Catalysts to enhance reaction rates and yields.
    • Purification techniques such as crystallization or chromatography to obtain high-purity products.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Benzimidazole Core:

      • Starting with o-phenylenediamine and an appropriate carboxylic acid derivative.
      • Cyclization under acidic conditions to form the benzimidazole ring.

    Chemical Reactions Analysis

    Types of Reactions: 1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    • Oxidation:

      • Using oxidizing agents like potassium permanganate or hydrogen peroxide.
      • Potential formation of benzimidazole N-oxides.
    • Reduction:

      • Employing reducing agents such as lithium aluminum hydride.
      • Reduction of the styryl double bond to form the corresponding alkyl derivative.
    • Substitution:

      • Nucleophilic substitution reactions at the chloro or fluoro positions.
      • Common reagents include sodium methoxide or potassium thiolate.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate in acidic or neutral medium.

      Reduction: Lithium aluminum hydride in anhydrous ether.

      Substitution: Sodium methoxide in methanol or potassium thiolate in DMF.

    Major Products:

    • Oxidized benzimidazole derivatives.
    • Reduced alkyl derivatives.
    • Substituted benzimidazole compounds with various nucleophiles.

    Scientific Research Applications

    1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole has several applications in scientific research:

    • Chemistry:

      • Used as a building block for synthesizing more complex molecules.
      • Studied for its reactivity and stability under different conditions.
    • Biology:

      • Investigated for its potential as an antimicrobial or antifungal agent.
      • Studied for its interactions with biological macromolecules.
    • Medicine:

      • Potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
      • Preclinical studies to evaluate its efficacy and safety.
    • Industry:

      • Used in the development of new materials with specific properties.
      • Potential applications in the agrochemical industry as a pesticide or herbicide.

    Mechanism of Action

    The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    • Binding to Enzymes:

      • Inhibition of enzyme activity by binding to the active site or allosteric sites.
      • Potential targets include kinases, proteases, or polymerases.
    • Interaction with Receptors:

      • Modulation of receptor activity by acting as an agonist or antagonist.
      • Possible involvement in signaling pathways related to inflammation, cell proliferation, or apoptosis.

    Comparison with Similar Compounds

    1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole can be compared with other benzimidazole derivatives:

      Similar Compounds:

    Uniqueness:

    • The presence of both chloro and fluoro substituents on the benzyl group.
    • The combination of a styryl group with a benzimidazole core.
    • Potentially unique biological activities and chemical reactivity due to this specific substitution pattern.

    This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

    Properties

    IUPAC Name

    1-[(2-chloro-6-fluorophenyl)methyl]-2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H18ClFN2/c1-16-9-11-17(12-10-16)13-14-23-26-21-7-2-3-8-22(21)27(23)15-18-19(24)5-4-6-20(18)25/h2-14H,15H2,1H3/b14-13+
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PRHLQJQDOKGNAK-BUHFOSPRSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H18ClFN2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    376.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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